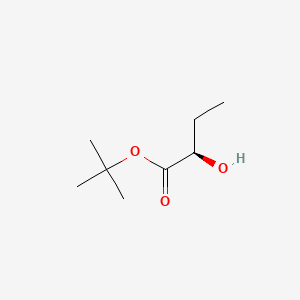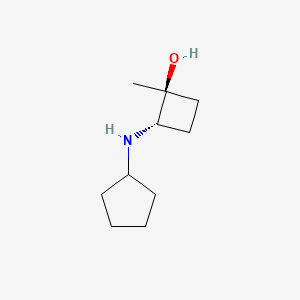
tert-Butyl (R)-2-hydroxybutyrate
Übersicht
Beschreibung
“tert-Butyl ®-2-hydroxybutyrate” is a chemical compound . It is a derivative of tert-butyl alcohol, which is the simplest tertiary alcohol with a formula of (CH3)3COH . Tert-butyl alcohol is a colorless solid, which melts near room temperature and has a camphor-like odor .
Synthesis Analysis
Tertiary butyl esters find large applications in synthetic organic chemistry. A straightforward method for the direct introduction of the tert-butoxycarbonyl group into a variety of organic compounds has been developed using flow microreactor systems . Another synthesis method involves using tert-butyl hydroperoxide and (3-chloropropyl) trimethoxysilane .Molecular Structure Analysis
The molecular structure of “tert-Butyl ®-2-hydroxybutyrate” is derived from its parent compound, tert-butyl alcohol. The tert-butyl group is a four-carbon alkyl radical or substituent group with a general chemical formula of -C4H9 .Wissenschaftliche Forschungsanwendungen
Ketone Body Concentration Measurement
tert-Butyl (R)-2-hydroxybutyrate has been utilized in the analytical measurement of blood R-3-hydroxybutyrate and acetoacetate concentrations. It is specifically used in the gas chromatography-mass spectrometry method, providing accurate quantitation of ketone bodies by monitoring specific fragments of tert-butyldimethylsilyl derivatives of labeled and unlabeled 3-hydroxybutyrate species. This method demonstrated high correlations with enzymatic assays and overcame limitations associated with overestimation of R-3-hydroxybutyrate due to co-elution with other compounds, offering an improved approach for ketone body measurement in blood samples (Des Rosiers et al., 1988).
Asymmetric Synthesis
tert-Butyl (R)-2-hydroxybutyrate has been a crucial compound in the field of asymmetric synthesis. Specifically, (S)-tert-butyl 3-hydroxybutyrate was synthesized from tert-butyl acetoacetate using Saccharomyces cerevisiae B5 as a catalyst. The synthesis process was optimized by considering factors such as reduction time, temperature, pH, and the use of inhibitors to prevent unwanted reactions, leading to a high enantiomeric excess and conversion of the product (Ou et al., 2013).
Biodegradation Studies
tert-Butyl (R)-2-hydroxybutyrate-related compounds have also been used in biodegradation studies. Cyclic oligomers of poly(3-hydroxybutyrate), which were synthesized and purified, served as a model system to understand the enzymatic degradation process. The study provided insights into the enzymatic attack on cyclic oligomers and the influence of structural factors like steric hindrance on biodegradation. This research has implications for understanding the degradation behavior of polymers and designing biodegradable materials (Brandl et al., 1995).
Safety and Hazards
The safety data sheet for a related compound, tert-Butyl ®-(+)-4-formyl-2,2-dimethyl-3-oxazolidinecarboxylate, indicates that it causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to use only outdoors or in a well-ventilated area, avoid breathing dust/fume/gas/mist/vapors/spray, and wear protective gloves/protective clothing/eye protection/face protection .
Wirkmechanismus
Target of Action
It’s structurally similar to sodium butyrate, which is known to stimulate the expression of fibroblast growth factor 21 (fgf21) in the liver . FGF21 plays a crucial role in stimulating fatty acid oxidation and ketone body production .
Mode of Action
Sodium butyrate, a related compound, is known to induce fgf21 expression by inhibiting histone deacetylase 3 (hdac3), which suppresses peroxisome proliferator-activated receptor-α function . This leads to enhanced fatty acid oxidation and ketone body production .
Biochemical Pathways
®-tert-Butyl 2-hydroxybutanoate may potentially affect the same biochemical pathways as sodium butyrate, given their structural similarity. Sodium butyrate is involved in the regulation of lipid metabolism, promoting lipid oxidation, triglyceride clearance, and ketogenesis in the liver .
Result of Action
Sodium butyrate, a structurally similar compound, is known to enhance fatty acid oxidation and stimulate ketone body production in the liver .
Eigenschaften
IUPAC Name |
tert-butyl (2R)-2-hydroxybutanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16O3/c1-5-6(9)7(10)11-8(2,3)4/h6,9H,5H2,1-4H3/t6-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UPRLOYNUXQZAPJ-ZCFIWIBFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)OC(C)(C)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C(=O)OC(C)(C)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
160.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
tert-Butyl (R)-2-hydroxybutyrate | |
CAS RN |
206996-51-2, 110171-06-7 | |
| Record name | tert-Butyl (R)-2-hydroxybutyrate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | tert-butyl (3R)-3-hydroxybutanoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![8-((4-acetylpiperazin-1-yl)sulfonyl)-5,6-dihydro-1H-pyrrolo[3,2,1-ij]quinolin-4(2H)-one](/img/structure/B2901295.png)


![3-[(E)-1-(2,4-dimethoxyanilino)ethylidene]dihydro-2(3H)-furanone](/img/structure/B2901298.png)

![N-tert-butyl-2-[6-(3,4-dihydro-1H-isoquinolin-2-ylmethyl)-4-oxopyran-3-yl]oxyacetamide](/img/structure/B2901301.png)

![[4-(2,6-Dimethylpyrimidin-4-yl)morpholin-2-yl]-thiomorpholin-4-ylmethanone](/img/structure/B2901304.png)

![1-[(9H-Fluoren-9-ylmethoxycarbonylamino)methyl]spiro[2-oxabicyclo[2.1.1]hexane-3,3'-oxetane]-4-carboxylic acid](/img/structure/B2901310.png)
![2-(1-methyl-1H-indol-3-yl)-N-(3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)propyl)acetamide](/img/structure/B2901313.png)
